3-(4-chlorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
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Overview
Description
1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3’,2’5,6]pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic core.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable chlorinated aromatic compound reacts with the core structure.
Addition of the Methyl Group: Alkylation reactions are employed to introduce the methyl group at the desired position.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Properties
Molecular Formula |
C21H15ClN4 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
InChI |
InChI=1S/C21H15ClN4/c1-13-16-10-11-25(15-8-6-14(22)7-9-15)21(16)26-19-5-3-2-4-18(19)24-20(26)17(13)12-23/h2-9H,10-11H2,1H3 |
InChI Key |
RLSHIPMJOSPBCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)Cl)C#N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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